7-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine
Overview
Description
7-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine is a heterocyclic compound that features a seven-membered ring containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminophenol with 3-methylbenzaldehyde and 4-methylpent-3-en-2-one in methanol under reflux conditions . The reaction mixture is then allowed to stand overnight to complete the cyclization process.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve optimizing the above synthetic route for large-scale production. This would include considerations for reaction efficiency, cost-effectiveness, and safety.
Chemical Reactions Analysis
Types of Reactions: 7-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This involves replacing one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.
Major Products Formed: The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the benzoxazepine ring.
Scientific Research Applications
7-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing into its potential therapeutic uses, particularly in the treatment of central nervous system disorders.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 7-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For instance, its anticancer activity may involve the induction of cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
2,3-Dihydro-1,5-benzoxazepine: Shares a similar core structure but differs in the degree of saturation and substitution patterns.
1,4-Benzodiazepine: Contains a similar seven-membered ring but with different heteroatoms and functional groups.
Uniqueness: 7-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine is unique due to its specific substitution pattern and the presence of both nitrogen and oxygen in the ring. This gives it distinct chemical and biological properties compared to other benzoxazepine derivatives.
Properties
IUPAC Name |
7-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-8-2-3-10-9(6-8)7-11-4-5-12-10/h2-3,6,11H,4-5,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRDQIPDNKOQMDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OCCNC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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